(R)-tert-Butyl 2-(piperidin-3-yl)acetate
Description
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
MYZXTEBXGUOQNS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Protocol
A mixture of (R)-3-piperidinol (1.0 equiv), tert-butyl bromoacetate (1.1 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is refluxed for 12–18 hours. The base ensures complete deprotonation, while the polar aprotic solvent stabilizes the transition state. Post-reaction, the crude product is purified via silica gel chromatography, yielding 70–85% of the target compound with >95% enantiomeric excess (ee).
Table 1: Optimization of Alkylation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Solvent | DCM, MeCN, THF | Acetonitrile | Maximizes nucleophilicity |
| Temperature | 25°C to 80°C | Reflux (82°C) | Completes reaction in 12h |
| Base | K2CO3, NaOH, Et3N | K2CO3 | Minimizes side reactions |
| Equivalents of Base | 1.5 to 3.0 | 2.0 | Balances rate and purity |
Alternative Methylation Strategies
In a modified approach, dimethyl sulfate serves as a methylating agent under colder conditions (10–15°C) with potassium hydroxide in dichloromethane. This method achieves 90% HPLC purity without chromatography, though it requires stringent temperature control to prevent O-methylation side products.
Carbodiimide-Mediated Coupling for Hybrid Molecules
PMC8271538 details HOBt/HBTU-activated couplings between carboxylic acids and piperidine derivatives. Though designed for benzimidazol-2-one hybrids, this approach is adaptable to (R)-tert-butyl 2-(piperidin-3-yl)acetate synthesis.
Activation and Coupling Protocol
- Acid Activation: The carboxylic acid (e.g., tert-butyl bromoacetate derivative) is treated with HOBt and HBTU in DMF, forming an active ester.
- Amine Coupling: (R)-3-piperidinol reacts with the active ester in the presence of diisopropylethylamine (DIPEA), achieving 65–80% conversion.
Advantages:
Industrial-Scale Production using Continuous Flow Reactors
EvitaChem’s manufacturing process employs continuous flow technology to enhance reproducibility and safety. Key features include:
Flow Reactor Parameters
- Residence Time: 30–60 minutes (vs. 12h batch).
- Temperature Control: Jacketed reactors maintain 80°C ±2°C.
- Automated Quenching: In-line neutralization reduces manual handling.
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Purity | >95% | >99% |
| Annual Capacity | 500 kg | 5,000 kg |
| Solvent Waste | 8 L/kg product | 2 L/kg product |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 70–85% | >95% | Moderate | High |
| Lithiation | 60–75% | 90–95% | Low | Moderate |
| Carbodiimide Coupling | 65–80% | 85–90% | High | Low |
| Continuous Flow | 88–92% | >99% | Very High | Very High |
Critical Insights:
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(piperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-tert-Butyl 2-(piperidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparison with Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
Compounds with pyrrolidine (5-membered ring) instead of piperidine (6-membered ring) exhibit notable differences:
- Ring Strain and Basicity : Pyrrolidine derivatives (e.g., tert-Butyl (R)-2-(pyrrolidin-3-yloxy)acetate, ) experience greater ring strain due to the smaller ring size, reducing conformational flexibility compared to piperidine analogues. Piperidine’s chair conformation allows for better stability and lower basicity (pKa ~11) than pyrrolidine (pKa ~10) .
- Functional Group Placement : The oxygen atom in the pyrrolidine derivative () may enhance solubility in polar solvents, whereas the acetate ester in the target compound could improve lipophilicity.
Table 1: Structural and Property Comparison
| Compound | Ring Size | Functional Group | Key Property Differences |
|---|---|---|---|
| (R)-tert-Butyl 2-(piperidin-3-yl)acetate | 6-membered | Acetate ester | Higher stability, moderate lipophilicity |
| tert-Butyl (R)-2-(pyrrolidin-3-yloxy)acetate | 5-membered | Ether-linked acetate | Increased solubility, higher ring strain |
Functional Group Variations: Ester vs. Carbamate
Carbamate derivatives (e.g., tert-Butyl piperidin-3-ylcarbamates, ) differ in reactivity and stability:
- Hydrolytic Stability : Carbamates resist hydrolysis under basic conditions better than esters, which are prone to saponification. This makes carbamates preferable for prolonged storage or acidic environments.
Table 2: Reactivity and Stability Comparison
| Compound | Functional Group | Stability in Basic Conditions | Enzymatic Resistance |
|---|---|---|---|
| This compound | Ester | Moderate (prone to hydrolysis) | Low |
| tert-Butyl piperidin-3-ylcarbamate | Carbamate | High | Moderate |
Stereochemical Considerations
Enantiomers like (R)- and (S)-tert-Butyl piperidin-3-ylcarbamate () demonstrate divergent biological activities. For instance, the R-configuration in the target compound may enhance binding to chiral receptors, whereas the S-form could exhibit reduced affinity or off-target effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-tert-Butyl 2-(piperidin-3-yl)acetate, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification using tert-butyl protecting groups. For example, tert-butyl esters are often prepared by reacting piperidine derivatives with tert-butyl haloacetates under basic conditions (e.g., cesium carbonate in DMF at 60°C) to optimize yield . Enantiomeric purity is controlled using chiral catalysts or resolving agents, such as (R)-configured starting materials, to minimize racemization during synthesis .
Q. Which analytical techniques are critical for characterizing the structural and chiral integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the backbone structure, with characteristic peaks for the tert-butyl group (~1.4 ppm) and piperidine protons (2.5–3.5 ppm) .
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers, with mobile phases like hexane/isopropanol ensuring baseline separation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 214.18 for CHNO) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hydrolysis of the ester group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when stored properly .
Q. What is the role of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a key intermediate for bioactive molecules targeting neurological receptors (e.g., σ-1 or NMDA receptors). Its tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity data when synthesizing this compound?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from kinetic vs. thermodynamic control during synthesis. Use chiral HPLC coupled with circular dichroism (CD) to cross-validate ee. For example, a study showed that adjusting reaction temperature from 25°C to 0°C increased ee from 85% to 98% by slowing racemization .
Q. What experimental strategies are used to study the interactions of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to receptors like σ-1, with immobilization protocols optimized to retain protein activity .
- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in downstream reactions?
- Methodological Answer : The tert-butyl group’s steric bulk reduces nucleophilic attack on the ester carbonyl, favoring selective reactions at the piperidine nitrogen. DFT calculations show a 15% decrease in electrophilicity compared to methyl esters, enabling controlled functionalization .
Q. What crystallographic data are available for this compound derivatives, and how do they inform structural optimization?
- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate) reveals bond angles and torsional strains affecting conformational flexibility. For example, a monoclinic lattice (space group P2/c) with β = 99.1° highlights steric constraints critical for receptor binding .
Q. How can researchers address batch-to-batch variability in biological activity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
